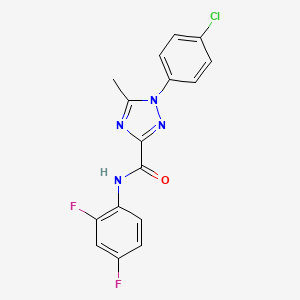

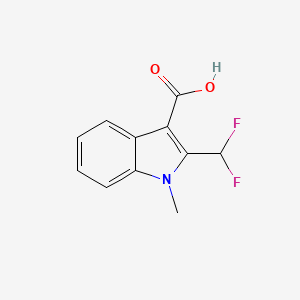

![molecular formula C13H11ClN2O4 B2598725 N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine CAS No. 303009-97-4](/img/structure/B2598725.png)

N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine” is a chemical compound with the molecular formula C13H11ClN2O4 .

Synthesis Analysis

The synthesis of “N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine” has been explored in the context of fragment-based drug discovery. A study conducted by Barelier et al. (2014) screened a 1281-fragment library against AmpC β-lactamase, a type of enzyme found in some bacteria that can render certain antibiotics ineffective . The study confirmed nine hits with novel chemotypes biochemically with KI values from 0.2 to low mM .Molecular Structure Analysis

The molecular structure of “N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine” can be analyzed using X-ray diffraction . The crystal structure of AmpC beta-lactamase in complex with this compound has been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine” can be found in various databases .Applications De Recherche Scientifique

Synthesis and Medicinal Applications

Anticonvulsant Activity : A series of new 3-aminopyrroles, related structurally to the specified compound, was synthesized from corresponding acetophenone and glycine derivatives. These compounds were tested for anticonvulsant activity in various models, showing considerable activity with a lack of neurotoxicity. The study highlights the importance of structural features for interaction with voltage-dependent sodium channels, suggesting applications in epilepsy treatment (Unverferth et al., 1998).

Antioxidant and Antitumor Activities : Compounds derived from the reaction of N-(p-chlorobenzoyl) glycine with benzaldehyde showed antioxidant and antitumor activities. These findings indicate potential applications in developing novel anticancer agents (El-Moneim et al., 2011).

Synthesis of Novel Derivatives : Research on the synthesis of alkenylphenylglycine derivatives, including steps involving N-(1-methylbut-2-en-1-yl)-N-phenylglycine, explores new pathways for creating compounds with potential biological activities (Bizhanova et al., 2017).

Anticancer and Antimicrobial Agents : A study on the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which share a structural motif with the specified compound, revealed their anticancer activity against a panel of 60 cancer cell lines. Additionally, these compounds displayed significant antibacterial and antifungal activities, indicating their potential as dual-purpose therapeutic agents (Katariya et al., 2021).

Molecular Interactions and Synthesis Methods

Porphyrin Cycloaddition Reactions : Research involving N-(Porphyrin-2-ylmethyl)glycine, a derivative similar in functional group orientation to the specified compound, focuses on its use in cycloaddition reactions to create novel porphyrin complexes. These complexes have implications for photodynamic therapy and molecular electronics (Silva et al., 2006).

Glycine Utilization in Biosynthesis : The role of glycine in the biosynthesis of hemoglobin and its isotopic studies highlight the fundamental biological importance of glycine derivatives. This research provides insight into the metabolic pathways and the synthesis of critical biomolecules (Grinstein et al., 1949).

Mécanisme D'action

“N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine”, also known as fragment 5, has been explored as a potential inhibitor of AmpC beta-lactamase enzymes . These enzymes are found in some bacteria and can render certain antibiotics ineffective . Studies have shown that fragment 5 binds to the active site of AmpC beta-lactamase, potentially blocking its ability to break down antibiotics .

Orientations Futures

The future directions for the study of “N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine” could involve further exploration of its potential as an inhibitor of AmpC beta-lactamase enzymes . This could include more detailed studies of its mechanism of action, as well as investigations into its potential applications in the treatment of bacterial infections resistant to certain antibiotics .

Propriétés

IUPAC Name |

2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4/c1-7-11(13(19)15-6-10(17)18)12(16-20-7)8-4-2-3-5-9(8)14/h2-5H,6H2,1H3,(H,15,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCUMIWQWHIBAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

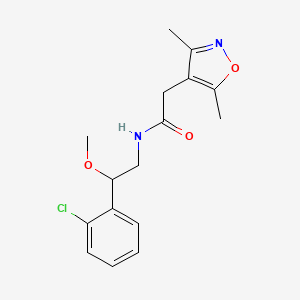

![methyl 4-(5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B2598643.png)

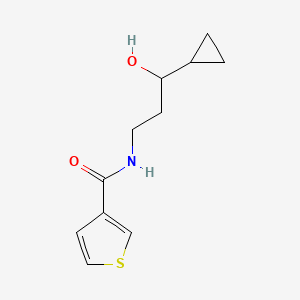

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2598644.png)

![3'-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2598646.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2598651.png)

![N-(2-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2598653.png)

![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2598658.png)

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2598662.png)